molecular formula C14H24N2O4S B15246938 tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate

tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate

Cat. No.: B15246938
M. Wt: 316.42 g/mol
InChI Key: YZANVQSNBJHXCA-YZTHKRDXSA-N
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Description

tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate is a complex organic compound featuring a thiazole ring. Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . This compound’s unique structure and properties make it a subject of interest in scientific research and industrial applications.

Preparation Methods

The synthesis of tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a suitable thiazole precursor with tert-butyl chloroformate under controlled conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using automated systems for large-scale synthesis.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.

Scientific Research Applications

tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes or antifungal effects by disrupting fungal cell membranes .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

What sets tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate apart is its unique structure, which provides distinct reactivity and biological activity profiles. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C14H24N2O4S

Molecular Weight

316.42 g/mol

IUPAC Name

tert-butyl (5aR,8aR,8bS)-3,3-dioxo-1,2,3a,4,5,5a,6,8,8a,8b-decahydro-[1,2]thiazolo[4,5-e]isoindole-7-carboxylate

InChI

InChI=1S/C14H24N2O4S/c1-14(2,3)20-13(17)16-7-9-4-5-12-10(11(9)8-16)6-15-21(12,18)19/h9-12,15H,4-8H2,1-3H3/t9-,10+,11+,12?/m0/s1

InChI Key

YZANVQSNBJHXCA-YZTHKRDXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCC3[C@@H]([C@@H]2C1)CNS3(=O)=O

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC3C(C2C1)CNS3(=O)=O

Origin of Product

United States

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